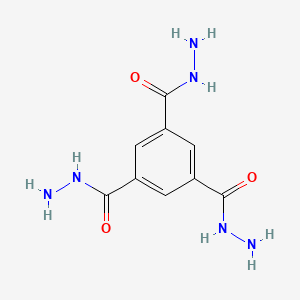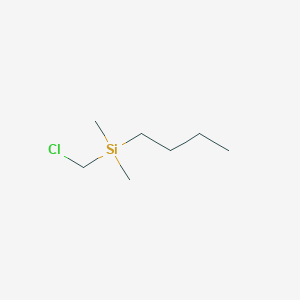
Benzene-1,3,5-tricarbohydrazide
Vue d'ensemble
Description
It consists of a benzene ring substituted with three carbohydrazide groups at the 1, 3, and 5 positions . This compound is known for its unique structural properties and its applications in various fields of scientific research.
Mécanisme D'action
Target of Action
Benzene-1,3,5-tricarbohydrazide is a multifunctional compound with a wide range of applications. It is primarily used in the formation of covalent organic frameworks (COFs) and polymers . The compound’s primary targets are the molecular structures it interacts with during the formation of these materials .
Mode of Action
The compound’s mode of action is primarily through its interaction with other molecules in the formation of polymers and COFs . The design of peripheral triphenylamine units and a central benzene connected with hydrazide groups leads to the formation of rare polymorphic properties in the presence of multiple flexible chains .
Biochemical Pathways
These materials have a wide range of applications, including the creation of high-performance polymers, polyurethane elastomers, and adhesives .
Pharmacokinetics
It is known that the compound has a high thermal stability .
Result of Action
The result of this compound’s action is the formation of materials with unique properties. For example, a star-shaped molecule with a twisted molecular conformation was found to display amazing multifunctional optical properties . Additionally, covalent organic gels prepared from this compound showed great stability in acidic media .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been found to display high thermal stability, suggesting that it can maintain its functionality even in high-temperature environments . Furthermore, covalent organic gels prepared from this compound showed great stability in acidic media , indicating that the compound’s action can be influenced by the pH of the environment.
Analyse Biochimique
Biochemical Properties
Benzene-1,3,5-tricarbohydrazide has been found to interact with various biomolecules, leading to the formation of rare polymorphic properties . The design of peripheral triphenylamine units and a central benzene connected with hydrazide groups leads to these interactions .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a fluorescent probe for the detection and bioimaging of lipid droplets in living cells . It influences cell function by enabling the detection of lipid droplets, which are essential components of cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its unique molecular conformation . It displays multifunctional optical properties, which are believed to be due to the design of peripheral triphenylamine units and a central benzene connected with hydrazide groups .
Temporal Effects in Laboratory Settings
Its stability and degradation are likely to be influenced by its unique molecular structure .
Metabolic Pathways
The involvement of this compound in metabolic pathways is primarily seen in its role as a fluorescent probe for the detection of lipid droplets . Lipid droplets play a crucial role in cellular metabolism, and the ability to detect them can provide valuable insights into metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role as a fluorescent probe for the detection of lipid droplets . Lipid droplets are typically found in the cytoplasm of cells, suggesting that this compound may also be localized in this region .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene-1,3,5-tricarbohydrazide can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with hydrazine hydrate. The reaction typically involves refluxing the reactants in ethanol for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,3,5-tricarbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazone derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution Reactions: The hydrazide groups can be involved in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Substitution Reactions: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include hydrazone derivatives, oxidized or reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Benzene-1,3,5-tricarbohydrazide has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,3,5-tricarboxylic Acid: The parent compound from which benzene-1,3,5-tricarbohydrazide is derived.
Benzene-1,3,5-tricarboxamide: Another derivative with amide groups instead of hydrazide groups.
Triphenylamine-benzene-1,3,5-tricarbohydrazide: A star-shaped molecule with unique optical properties.
Uniqueness
This compound is unique due to its ability to form stable hydrazone derivatives and its multifunctional properties in various applications. Its structural flexibility and reactivity make it a valuable compound in the synthesis of advanced materials and in scientific research .
Propriétés
IUPAC Name |
benzene-1,3,5-tricarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-13-7(16)4-1-5(8(17)14-11)3-6(2-4)9(18)15-12/h1-3H,10-12H2,(H,13,16)(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBHRGAIQJFCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NN)C(=O)NN)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252329 | |
| Record name | 1,3,5-Benzenetricarboxylic acid, trihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36997-31-6 | |
| Record name | 1,3,5-Benzenetricarboxylic acid, trihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36997-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Benzenetricarboxylic acid, trihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B3069219.png)
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)

![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde](/img/structure/B3069250.png)






![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)

